molecular formula C9H4ClF3N2S B3168489 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine CAS No. 929971-91-5

3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

Cat. No. B3168489
CAS RN: 929971-91-5
M. Wt: 264.66 g/mol
InChI Key: ZTUUHGNBFYQYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine” is a chemical compound with the molecular formula C9H4ClF3N2S and a molecular weight of 264.65 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C9H4ClF3N2S . The exact structure would require more detailed spectroscopic data for accurate determination.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 128.72° C, a predicted boiling point of 380.9° C at 760 mmHg, a predicted density of 1.5 g/cm 3, and a predicted refractive index of n 20D 1.54 .

Scientific Research Applications

Synthesis and Structural Analyses

  • Synthetic Methods : Research has demonstrated the synthesis of pyridazine derivatives, including efforts to develop novel compounds with potential pharmaceutical importance. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved through a reaction involving 3-chloro-6-hydrazinylpyridazine and further chemical treatments, indicating the chemical flexibility and potential for generating diverse molecular structures for various applications (Sallam et al., 2021).

  • Structural Characterization : Detailed structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, has been applied to pyridazine derivatives to understand their molecular properties better. Such studies provide insights into the electronic structure and potential reactivity of these compounds (Sallam et al., 2021).

Biological and Chemical Applications

  • Antibacterial Activity : Some studies have focused on the antibacterial activities of novel thieno[2,3-c]pyridazines, indicating the potential for these compounds to serve as leads in the development of new antibacterial agents. For instance, derivatives synthesized from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine showed significant activity, highlighting the therapeutic potential of such molecules (Al-Kamali et al., 2014).

  • Herbicidal Activities : Pyridazine derivatives have also been evaluated for their herbicidal activities. Research involving 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showed some compounds exhibiting high herbicidal activities, indicating potential applications in agricultural chemistry (Xu et al., 2008).

Theoretical and Computational Studies

  • DFT Calculations and Energy Frameworks : Studies involving DFT calculations and energy frameworks provide a theoretical basis for understanding the electronic and structural properties of pyridazine derivatives. These insights can guide the design of new compounds with desired physical, chemical, or biological properties (Sallam et al., 2021).

properties

IUPAC Name

3-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2S/c10-8-5(9(11,12)13)4-6(14-15-8)7-2-1-3-16-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUUHGNBFYQYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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